molecular formula C12H12BrNO3S B2569922 4-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-carboxamide CAS No. 1795443-04-7

4-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-carboxamide

Cat. No.: B2569922
CAS No.: 1795443-04-7
M. Wt: 330.2
InChI Key: ZOLFXKZWOLRTIW-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring substituted with a bromine atom and a carboxamide group, which is further substituted with a furan ring and a hydroxypropyl group. The presence of these functional groups makes this compound highly reactive and versatile in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, bromination, and subsequent functionalization with the furan and hydroxypropyl groups. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium as a catalyst and boron reagents to facilitate the coupling of the thiophene ring with the furan derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Properties

IUPAC Name

4-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3S/c1-12(16,10-3-2-4-17-10)7-14-11(15)9-5-8(13)6-18-9/h2-6,16H,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOLFXKZWOLRTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=CS1)Br)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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